molecular formula C11H6F3NO4 B1497868 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid CAS No. 40516-40-3

4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid

Cat. No.: B1497868
CAS No.: 40516-40-3
M. Wt: 273.16 g/mol
InChI Key: PAQOAIXSLIRCTC-UHFFFAOYSA-N
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Description

4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C₁₁H₆F₃NO₄ and a molecular weight of 273.17 g/mol It is a quinoline derivative that features a trifluoromethoxy group at the 8th position, a hydroxy group at the 4th position, and a carboxylic acid group at the 3rd position

Preparation Methods

The synthesis of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid can be achieved through several synthetic routes. . The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets, while the hydroxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:

  • 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
  • 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
  • 4-Hydroxy-6-methylquinoline-3-carboxylic acid

These compounds share similar structural features but differ in the position and nature of the substituents. The presence of the trifluoromethoxy group at the 8th position in this compound imparts unique chemical and biological properties, making it distinct from its analogs .

Properties

IUPAC Name

4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO4/c12-11(13,14)19-7-3-1-2-5-8(7)15-4-6(9(5)16)10(17)18/h1-4H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQOAIXSLIRCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653787
Record name 4-Oxo-8-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40516-40-3
Record name 4-Hydroxy-8-(trifluoromethoxy)-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40516-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-8-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid
Reactant of Route 2
4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid
Reactant of Route 3
4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid
Reactant of Route 4
4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid
Reactant of Route 5
4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid
Reactant of Route 6
4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid

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